2,2-Bis(4-isocyanatophenyl)hexafluoropropane

Beschreibung

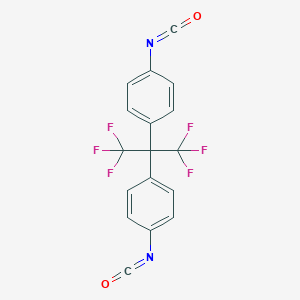

2,2-Bis(4-isocyanatophenyl)hexafluoropropane (CAS: 10224-18-7) is a fluorinated aromatic diisocyanate characterized by two reactive isocyanate (-NCO) groups attached to a hexafluoroisopropylidene-bridged biphenyl structure . This compound’s fluorinated backbone enhances thermal stability, chemical resistance, and hydrophobicity, making it valuable in high-performance polymers such as polyurethanes and polyimides. Its rigid, bulky structure contributes to low dielectric constants and high glass transition temperatures (Tg) in derived materials .

Eigenschaften

IUPAC Name |

1-[1,1,1,3,3,3-hexafluoro-2-(4-isocyanatophenyl)propan-2-yl]-4-isocyanatobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H8F6N2O2/c18-16(19,20)15(17(21,22)23,11-1-5-13(6-2-11)24-9-26)12-3-7-14(8-4-12)25-10-27/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIPLQPPNURSGKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C2=CC=C(C=C2)N=C=O)(C(F)(F)F)C(F)(F)F)N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H8F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10371096 | |

| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10224-18-7 | |

| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10371096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-Bis(4-isocyanatophenyl)hexafluoropropane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism

Phosgenation proceeds via a two-step mechanism:

-

Formation of the carbamoyl chloride intermediate : The amine groups react with phosgene to form unstable carbamoyl chloride derivatives.

-

Elimination of HCl : The intermediate undergoes dehydrohalogenation under controlled conditions to yield the isocyanate groups.

The overall reaction is:

Laboratory-Scale Procedure

-

Materials : 6F-diamine (1 equiv), phosgene (2.2 equiv), dry pyridine (acid scavenger), and inert solvents (e.g., dichloromethane).

-

Steps :

-

Dissolve 6F-diamine in anhydrous dichloromethane under nitrogen.

-

Slowly add phosgene gas at 0–5°C to minimize side reactions.

-

Warm to 25°C and stir until amine conversion exceeds 99% (monitored via FT-IR or HPLC).

-

Remove excess phosgene and HCl by bubbling nitrogen through the solution.

-

Purify the crude product via vacuum distillation or recrystallization.

-

Key Data :

Industrial-Scale Production

Industrial synthesis prioritizes safety due to phosgene’s extreme toxicity. Closed-loop systems with automated controls are standard.

Process Design

-

Phosgene Delivery : Phosgene is generated in situ or supplied via secure pipelines to avoid storage risks.

-

Continuous Reactors : Tubular reactors enable precise temperature control (5–30°C) and rapid mixing.

-

Neutralization : Excess phosgene is scrubbed with caustic soda (NaOH) to produce non-toxic sodium carbonate.

Scalability Challenges

-

Heat Management : Exothermic reactions require cooling systems to prevent runaway conditions.

-

Byproduct Formation : Incomplete phosgenation yields ureas or carbamates, necessitating rigorous purification.

Reaction Optimization

Solvent Selection

Polar aprotic solvents (e.g., DMF, THF) enhance phosgene solubility and reaction homogeneity. Pyridine is often added to sequester HCl, preventing acid-catalyzed side reactions.

Catalytic Additives

Lithium bromide (LiBr) accelerates carbamoyl chloride formation, reducing reaction time by 30%.

Purification and Characterization

Distillation

Vacuum distillation (70–80°C at 1–2 mmHg) isolates the diisocyanate from oligomers and unreacted diamine.

Analytical Methods

-

FT-IR : Isocyanate peak at 2,270 cm⁻¹ confirms functional group integrity.

-

¹H/¹⁹F NMR : Aromatic protons (δ 7.2–7.6 ppm) and CF₃ groups (δ −65.8 ppm) validate structure.

-

HPLC : Purity >99% is achievable with advanced column packing.

Alternative Synthesis Routes

Non-phosgene methods (e.g., urea thermal decomposition) are explored but remain less efficient (<70% yield) .

Analyse Chemischer Reaktionen

Types of Reactions

2,2-Bis(4-isocyanatophenyl)hexafluoropropane undergoes several types of chemical reactions, including:

Addition Reactions: The isocyanate groups readily react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.

Polymerization: It can undergo polymerization reactions to form polyurethanes and polyureas, which are used in various industrial applications.

Common Reagents and Conditions

Alcohols: React with isocyanates to form urethanes under mild conditions.

Amines: React with isocyanates to form ureas, typically at room temperature.

Major Products Formed

Urethanes: Formed from the reaction with alcohols.

Ureas: Formed from the reaction with amines.

Carbamic Acids: Formed from the reaction with water.

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

Polyurethane Production :

- 2,2-Bis(4-isocyanatophenyl)hexafluoropropane is extensively used as a monomer in the synthesis of polyurethanes and polyureas. These materials are crucial in producing elastomers, foams, coatings, and adhesives due to their excellent mechanical properties and durability.

Comparison Table of Isocyanates in Polyurethane Production

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| This compound | C₁₇H₈F₆N₂O₂ | High thermal stability; fluorinated structure |

| 4,4'-Methylenediphenyl diisocyanate | C₁₄H₁₀N₂O₂ | Commonly used; less fluorinated |

| Hexamethylene diisocyanate | C₈H₁₀N₂O₂ | Versatile for coatings; linear structure |

| Toluene diisocyanate | C₉H₆N₂O₂ | Widely used in flexible foam production |

Material Science

Advanced Materials Development :

- The compound's unique properties make it suitable for creating advanced materials with specific characteristics such as high thermal stability and chemical resistance. Research has shown that its fluorinated structure enhances hydrophobicity and thermal stability compared to non-fluorinated counterparts .

Biomedical Research

Drug Delivery Systems :

- Investigations into the biocompatibility of this compound suggest potential applications in drug delivery systems and biomedical implants. Its reactivity allows for the formation of stable covalent bonds with various biological molecules.

Case Study 1: Polyurethane Elastomers

A study demonstrated the synthesis of polyurethane elastomers using this compound as a monomer. The resulting materials exhibited superior mechanical properties and thermal stability compared to traditional polyurethanes. The research highlighted the compound's potential in high-performance applications such as automotive components and aerospace materials .

Case Study 2: Organic Piezoelectric Materials

Research focused on developing organic piezoelectric materials using this compound has shown promising results. The incorporation of this compound into resin compositions led to enhanced piezoelectric properties suitable for sensors and actuators .

Wirkmechanismus

The mechanism of action of 2,2-bis(4-isocyanatophenyl)hexafluoropropane involves the reactivity of its isocyanate groups. These groups can react with various nucleophiles, leading to the formation of stable covalent bonds. The molecular targets include hydroxyl and amine groups in other molecules, which allows for the formation of urethanes and ureas. The pathways involved in these reactions are typically nucleophilic addition mechanisms .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Diamine Analogs: 2,2-Bis(4-aminophenyl)hexafluoropropane

Structure : Replaces -NCO groups with -NH₂.

Properties :

- Molecular Weight: 334.26 g/mol .

- Applications: Used in polyimides for gas separation membranes and electronics due to high Tg (323°C) and low dielectric constant (2.8) .

Key Differences : - Reactivity: Diamines undergo polycondensation with dianhydrides (e.g., 6FDA) to form polyimides, whereas diisocyanates react with diols to form polyurethanes.

- Thermal Stability: The diamine-based polyimide SIXEF-44™ exhibits superior thermal stability (Tg ~323°C) compared to typical polyurethanes derived from diisocyanates .

Diol Analogs: Bisphenol AF (2,2-Bis(4-hydroxyphenyl)hexafluoropropane)

Structure : Substitutes -NCO with -OH groups.

Properties :

- CAS: 1478-61-1; used in fluorinated epoxy resins and polycarbonates .

- Reactivity: Hydroxyl groups enable esterification or etherification, contrasting with the isocyanate’s nucleophilic addition.

Performance : - Bisphenol AF-based polymers show enhanced chemical resistance and thermal stability over non-fluorinated analogs (e.g., BPA) but lower reactivity than diisocyanates .

Methyl-Substituted Analog: 2,2-Bis(4-methylphenyl)hexafluoropropane

Structure : Methyl (-CH₃) replaces -NCO.

Properties :

- Melting Point: 82°C; Boiling Point: 117°C at 2 mmHg .

- Applications: Intermediate in fluorinated monomer synthesis; non-reactive methyl groups limit polymer utility compared to isocyanates .

Dianhydride Analog: 4,4′-(Hexafluoroisopropylidene)diphthalic Anhydride (6FDA)

Structure : Contains anhydride groups instead of isocyanates.

Properties :

- Key monomer in optically transparent polyimides with high Tg (>300°C) and low moisture absorption .

- Reactivity: Combines with diamines (e.g., FDN) to form films with >90% transparency at 450 nm, outperforming diisocyanate-derived polymers in optical applications .

Comparative Data Table

*Calculated based on molecular formula C₁₇H₁₀F₆N₂O₂.

Biologische Aktivität

2,2-Bis(4-isocyanatophenyl)hexafluoropropane, often referred to as BPAF (Bisphenol A Fluoride), is a compound recognized for its potential biological activities, particularly in the context of endocrine disruption and its implications in various health-related issues. This article explores its biological activity, focusing on its mechanisms of action, effects on cellular pathways, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is . It features two isocyanate groups attached to a hexafluoropropane backbone, making it a significant compound in the study of polymer chemistry and toxicology.

Target Interactions

- BPAF primarily interacts with estrogen receptors (ER), specifically showing a preference for ERβ over ERα. This interaction can lead to both agonistic and antagonistic effects depending on the concentration and context of exposure .

Cellular Pathways Affected

- The binding of BPAF to ERβ has been shown to inhibit coactivator recruitment, thereby disrupting normal hormonal signaling pathways. This mechanism can potentially lead to altered cell proliferation and differentiation processes .

Biological Activity Overview

- Endocrine Disruption : BPAF exhibits significant endocrine-disrupting properties, particularly through its interaction with estrogen receptors. It has been documented to act as an antagonist at higher concentrations, which may interfere with normal estrogen signaling in human cells .

- Cell Proliferation Inhibition : Studies indicate that BPAF can inhibit cell proliferation by affecting the cell cycle, particularly through its action on ER signaling pathways. This inhibition may have implications for conditions such as breast cancer where estrogen plays a critical role .

- Toxicological Implications : The compound has been linked to various toxicological effects in animal studies, including reproductive toxicity and developmental issues. These findings raise concerns about its presence in consumer products and environmental exposure .

Case Studies

- Estrogen Receptor Binding Studies : Research involving HeLa cells demonstrated that BPAF binds to ERβ with a higher affinity than many other bisphenol derivatives. This binding was associated with antagonistic activity against ERβ, indicating a potential mechanism for its disruptive effects on hormonal regulation .

- In Vivo Toxicity Assessments : Animal models exposed to BPAF showed significant alterations in reproductive parameters and increased incidence of tumors in hormone-sensitive tissues. These studies highlight the potential risks associated with prolonged exposure to this compound in industrial settings .

Data Table: Summary of Biological Activities

Q & A

Q. How do synthesis conditions impact the crystallinity and gas permeability of this compound-derived membranes?

- Methodological Answer : Slow evaporation (48 hours at 25°C) produces semi-crystalline membranes with CO₂ permeability of 600 Barrer and CO₂/N₂ selectivity of 40. In contrast, rapid quenching yields amorphous films with higher permeability (800 Barrer) but lower selectivity (25). Wide-angle X-ray scattering (WAXS) quantifies crystallinity (15–30%), while positron annihilation lifetime spectroscopy (PALS) maps free volume (0.25–0.35 nm³) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.